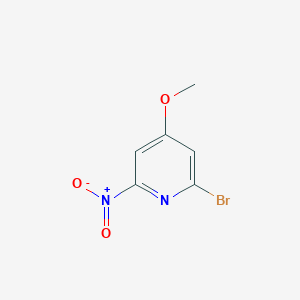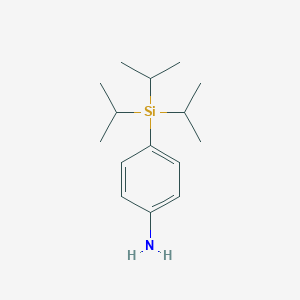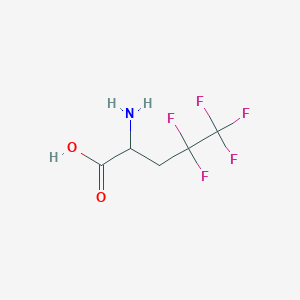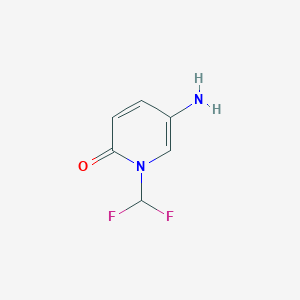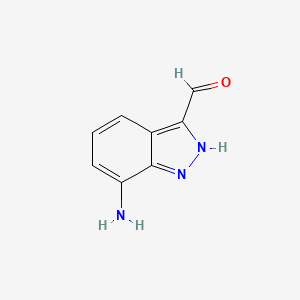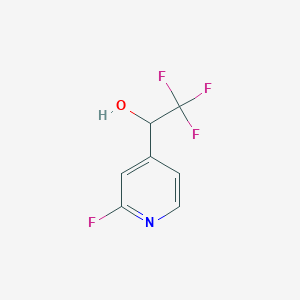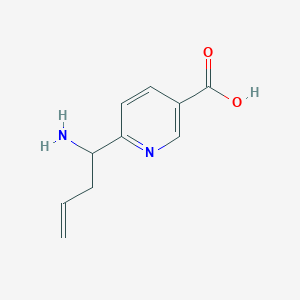
6-(1-Aminobut-3-en-1-yl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Aminobut-3-en-1-yl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound features a pyridine ring substituted with a carboxylic acid group at the 3-position and an aminobut-3-en-1-yl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminobut-3-en-1-yl)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid.
Substitution Reaction: The 6-position of the pyridine ring is substituted with an aminobut-3-en-1-yl group. This can be achieved through a nucleophilic substitution reaction.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Aminobut-3-en-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminobut-3-en-1-yl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Produces alcohol derivatives.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(1-Aminobut-3-en-1-yl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of carbonic anhydrase III, which is a target for managing dyslipidemia and certain cancers.
Biology: The compound’s interactions with enzymes and its role in metabolic pathways are of interest.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 6-(1-Aminobut-3-en-1-yl)nicotinic acid involves its interaction with specific enzymes. For example, it inhibits carbonic anhydrase III by binding to the zinc ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to various physiological effects, including the regulation of lipid metabolism and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid (Niacin): A form of vitamin B3, used to treat hyperlipidemia.
Isonicotinic Acid: Another derivative of nicotinic acid, used in the synthesis of isoniazid, an anti-tuberculosis drug.
Picolinic Acid: A derivative of nicotinic acid, involved in the metabolism of tryptophan.
Uniqueness
6-(1-Aminobut-3-en-1-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase III sets it apart from other nicotinic acid derivatives, making it a valuable compound for research in medicinal chemistry and enzyme inhibition.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
6-(1-aminobut-3-enyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-2-3-8(11)9-5-4-7(6-12-9)10(13)14/h2,4-6,8H,1,3,11H2,(H,13,14) |
Clé InChI |
QDYKYULOVPOQKO-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C1=NC=C(C=C1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


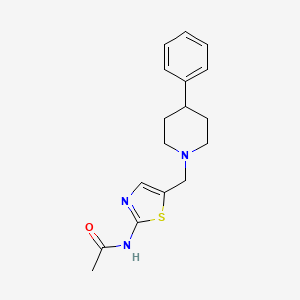
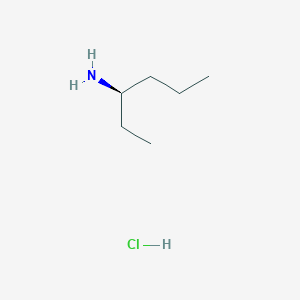
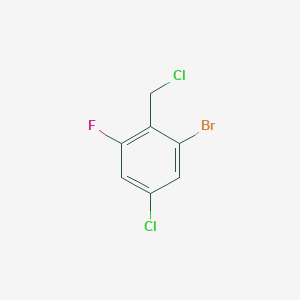
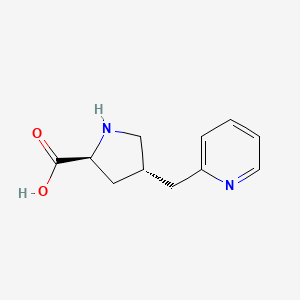
![6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12964692.png)

